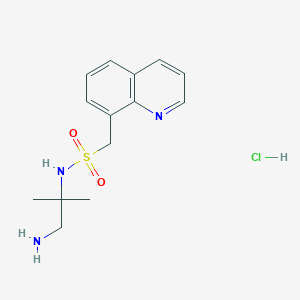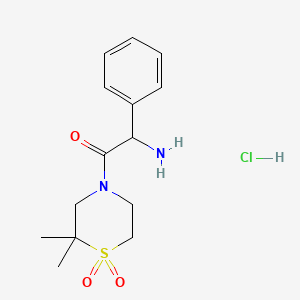
N-(1-amino-2-methylpropan-2-yl)-1-quinolin-8-ylmethanesulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-amino-2-methylpropan-2-yl)-1-quinolin-8-ylmethanesulfonamide;hydrochloride, also known as QNZ-46, is a compound that has been studied for its potential therapeutic applications in various diseases. QNZ-46 is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation, immune response, and cell survival. The inhibition of NF-κB by QNZ-46 has been shown to have potential therapeutic effects in cancer, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
N-(1-amino-2-methylpropan-2-yl)-1-quinolin-8-ylmethanesulfonamide;hydrochloride inhibits the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, such as cytokines, growth factors, and microbial products, and plays a crucial role in the pathogenesis of various diseases. The inhibition of NF-κB by this compound leads to the downregulation of various genes involved in inflammation and immune response, and also induces apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound induces apoptosis by activating the caspase cascade and downregulating anti-apoptotic genes. In immune cells, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and also inhibits the activation of T cells and B cells. In animal models of autoimmune diseases and inflammatory disorders, this compound has been shown to reduce inflammation and improve disease symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-amino-2-methylpropan-2-yl)-1-quinolin-8-ylmethanesulfonamide;hydrochloride has several advantages for lab experiments, such as its high potency and selectivity for the NF-κB pathway, and its ability to induce apoptosis in cancer cells. However, this compound also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions and dose-response studies are necessary to ensure the validity and reproducibility of the results.
Orientations Futures
There are several future directions for the research on N-(1-amino-2-methylpropan-2-yl)-1-quinolin-8-ylmethanesulfonamide;hydrochloride. One direction is the development of more potent and selective inhibitors of the NF-κB pathway, which can be used as potential therapeutics for various diseases. Another direction is the investigation of the mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound, which can provide insights into the pathogenesis of these diseases. Furthermore, the development of novel drug delivery systems for this compound can improve its solubility and bioavailability, and enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-(1-amino-2-methylpropan-2-yl)-1-quinolin-8-ylmethanesulfonamide;hydrochloride involves the reaction of 8-chloro-1-methylquinoline with N-(tert-butoxycarbonyl)-L-aspartic acid β-methyl ester, followed by deprotection and sulfonation to obtain the final product. The synthesis method has been described in detail in the literature, and the purity and identity of this compound have been confirmed by various analytical techniques.
Applications De Recherche Scientifique
N-(1-amino-2-methylpropan-2-yl)-1-quinolin-8-ylmethanesulfonamide;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. In cancer, the inhibition of NF-κB by this compound has been shown to sensitize cancer cells to chemotherapy and radiotherapy, and also induce apoptosis in cancer cells. This compound has also been shown to have potential therapeutic effects in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, by reducing inflammation and immune response. In inflammatory disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Propriétés
IUPAC Name |
N-(1-amino-2-methylpropan-2-yl)-1-quinolin-8-ylmethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S.ClH/c1-14(2,10-15)17-20(18,19)9-12-6-3-5-11-7-4-8-16-13(11)12;/h3-8,17H,9-10,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFFRVOHZPOOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)NS(=O)(=O)CC1=CC=CC2=C1N=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride](/img/structure/B7640640.png)

![6-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640651.png)

![1-(2-bromo-5-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B7640677.png)
![N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-ylmethyl)-2-(oxan-4-yl)propanamide](/img/structure/B7640683.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-hydroxyphenyl)methyl]-5-methylpyridine-2-carboxamide](/img/structure/B7640700.png)
![1-Ethyl-2-[2-(6-methylpyridin-3-yl)ethyl]-3-(2-pyrrol-1-ylethyl)guanidine;hydroiodide](/img/structure/B7640725.png)
![3-[(3,5-Difluorophenyl)methylamino]-2-phenylpropan-1-ol](/img/structure/B7640728.png)

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide](/img/structure/B7640739.png)
![2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7640742.png)
![3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B7640750.png)
![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)